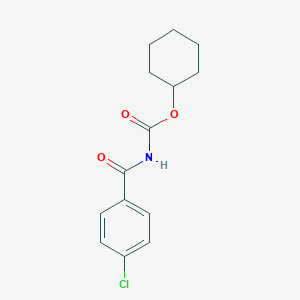

cyclohexyl 4-chlorobenzoylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16ClNO3 |

|---|---|

Molecular Weight |

281.73 g/mol |

IUPAC Name |

cyclohexyl N-(4-chlorobenzoyl)carbamate |

InChI |

InChI=1S/C14H16ClNO3/c15-11-8-6-10(7-9-11)13(17)16-14(18)19-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,16,17,18) |

InChI Key |

IVFJPTPCEMTGPA-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)OC(=O)NC(=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

C1CCC(CC1)OC(=O)NC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Acyl Carbamates

Acyl carbamates, a class of organic compounds characterized by the N-acylcarbamate functional group (-C(O)N(H)C(O)O-), are synthesized through various established methodologies. These methods primarily focus on the efficient formation of the central carbamate (B1207046) bond linked to an acyl group.

General Strategies for Carbamate Bond Formation

The synthesis of carbamates is a fundamental transformation in organic chemistry, with applications ranging from protecting group chemistry to the synthesis of pharmaceuticals and agrochemicals. pageplace.deacs.org Several general strategies are employed to form the carbamate linkage.

One of the most common methods involves the reaction of an alcohol with an isocyanate. researchgate.net This reaction is typically high-yielding and proceeds under mild conditions. Another widely used approach is the reaction of alcohols or amines with phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole. researchgate.netorganic-chemistry.org These reagents form a reactive intermediate that is subsequently trapped by a nucleophile (an alcohol or amine) to generate the carbamate or urea. organic-chemistry.org

Rearrangement reactions, such as the Curtius, Hofmann, and Lossen rearrangements, provide another route to isocyanates, which can then be trapped by alcohols to yield carbamates. researchgate.netorganic-chemistry.org For instance, the Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. organic-chemistry.org Additionally, palladium-catalyzed carbonylative coupling reactions have been developed, allowing for the synthesis of acyl carbamates from aryl halides, carbon monoxide, potassium cyanate, and an alcohol in a single step. acs.orgacs.org

Specific Approaches for Benzoylcarbamate Synthesis

The synthesis of benzoylcarbamates, a specific subset of acyl carbamates, often utilizes benzoyl isocyanates as key intermediates. mdpi.com A prevalent method for generating benzoyl isocyanates involves the reaction of a substituted benzamide (B126) with oxalyl chloride. mdpi.comthieme-connect.com The resulting benzoyl isocyanate is a highly reactive species that is typically used immediately without purification. mdpi.com It readily reacts with an alcohol to form the desired benzoylcarbamate. mdpi.com

Another approach involves the reaction of 4-chlorobenzoyl chloride with a source of cyanate, such as potassium thiocyanate (B1210189) (KSCN), to produce 4-chlorobenzoyl isothiocyanate, which can be a precursor for related structures. prepchem.com More directly, 4-chlorobenzoyl chloride can be used in reactions to form the target amide bond. chemdad.com The acidity of the N-H bond in benzoylcarbamates has been studied, and it is noted that these compounds can undergo competing N- and O-alkylation under certain conditions, such as the Mitsunobu reaction. rsc.org

Table 1: Selected Synthetic Strategies for Benzoylcarbamates

| Strategy | Precursors | Reagents/Conditions | Intermediate | Reference |

|---|---|---|---|---|

| Isocyanate Addition | Benzamide, Alcohol | Oxalyl Chloride, then Alcohol | Benzoyl Isocyanate | mdpi.comthieme-connect.com |

| Carbonylative Coupling | Aryl Halide, Alcohol | Pd Catalyst, CO, KOCN | Acyl Isocyanate | acs.orgacs.org |

| Acyl Azide Rearrangement | Carboxylic Acid, Alcohol | Sodium Azide, Di-tert-butyl dicarbonate | Acyl Azide -> Isocyanate | organic-chemistry.org |

Synthesis of Cyclohexyl 4-Chlorobenzoylcarbamate

The synthesis of the specific target molecule, this compound, is achieved by combining the appropriate precursors under optimized reaction conditions. The primary route involves the reaction of cyclohexanol (B46403) with 4-chlorobenzoyl isocyanate.

Precursor Preparation and Optimization

4-Chlorobenzoyl Isocyanate: This key precursor is typically not commercially available and must be synthesized in-situ. The most common laboratory-scale synthesis involves the reaction of 4-chlorobenzamide (B146232) with oxalyl chloride in an anhydrous solvent like 1,2-dichloroethane. mdpi.com The mixture is often cooled initially and then refluxed to drive the reaction to completion. mdpi.com The solvent is subsequently removed under vacuum, and the crude 4-chlorobenzoyl isocyanate is used directly in the next step without further purification to avoid decomposition. mdpi.com Alternatively, related isocyanates can be prepared from 4-chloroaniline (B138754) and a phosgene equivalent like triphosgene. chemicalbook.com

Cyclohexanol: Cyclohexanol is a readily available commercial chemical. For laboratory preparations, it can be synthesized via several standard methods. One common method is the reduction of cyclohexanone (B45756) using a reducing agent such as sodium borohydride. acs.org Another established route is the acid-catalyzed hydration of cyclohexene. libretexts.org For the purpose of synthesizing this compound, commercially sourced, anhydrous cyclohexanol is typically sufficient.

Reaction Conditions and Yield Optimization

The formation of this compound is accomplished by the nucleophilic addition of cyclohexanol to the electrophilic carbonyl carbon of the 4-chlorobenzoyl isocyanate.

The freshly prepared crude 4-chlorobenzoyl isocyanate is dissolved in a dry aprotic solvent, such as anhydrous tetrahydrofuran (B95107) (THF) or toluene. mdpi.comprepchem.com A solution of cyclohexanol in the same dry solvent is then added slowly to the isocyanate solution with stirring at room temperature. mdpi.com The reaction is typically exothermic and proceeds readily. After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure complete conversion. mdpi.com

The final product is isolated by evaporating the solvent. Purification is generally achieved through silica (B1680970) gel column chromatography, using an eluent system such as a mixture of ethyl acetate (B1210297) and petroleum ether. mdpi.com The yield for this type of reaction is generally reported as good to excellent, often in the range of 80% or higher for analogous compounds. mdpi.com

Table 2: Typical Reaction Parameters for Synthesis of this compound

| Parameter | Condition | Purpose/Comment | Reference |

|---|---|---|---|

| Precursor 1 | 4-Chlorobenzoyl Isocyanate | Electrophile; prepared in-situ from 4-chlorobenzamide and oxalyl chloride. | mdpi.com |

| Precursor 2 | Cyclohexanol | Nucleophile; must be anhydrous. | mdpi.com |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent to prevent reaction with water and dissolve reagents. | mdpi.com |

| Temperature | Room Temperature | Sufficient for the reaction to proceed efficiently. | mdpi.com |

| Reaction Time | 3-4 hours | Allows for the reaction to go to completion. | mdpi.com |

| Purification | Silica Gel Chromatography | To isolate the pure product from byproducts and unreacted starting materials. | mdpi.com |

Derivatization Strategies for Structural Modification

Structural modifications of this compound can be envisioned to explore structure-activity relationships for various applications. Derivatization can target the carbamate nitrogen, the cyclohexyl ring, or the 4-chlorobenzoyl moiety.

One potential modification is the N-alkylation of the carbamate nitrogen. However, studies on similar benzoylcarbamates have shown that this can lead to a mixture of N- and O-alkylated products, which can complicate synthesis and purification. rsc.org

A more straightforward derivatization strategy involves using analogues of the starting materials. A wide variety of substituted cyclohexanols or other cyclic and acyclic alcohols could be used in place of cyclohexanol to probe the impact of the alcohol moiety's structure. google.comorganic-chemistry.org Similarly, by starting with different substituted benzamides (e.g., with varying substituents on the aromatic ring), a library of analogous benzoylcarbamates can be generated. mdpi.comdoaj.org This approach allows for systematic modification of the molecule's steric and electronic properties. For example, using different benzoyl chlorides or anilines as precursors would allow for diverse substitutions on the phenyl ring. chemdad.combiotage.co.jp

Introduction of Substituents on Aromatic Moieties

The 4-chlorobenzoyl group in this compound provides a reactive scaffold for further functionalization through electrophilic aromatic substitution reactions. The directing effects of the existing chloro and benzoyl substituents play a crucial role in determining the position of new incoming groups. The chlorine atom is an ortho-, para-director, while the carbonyl group of the benzoyl moiety is a meta-director. Their combined influence dictates the regioselectivity of substitution reactions.

Electrophilic substitution reactions on a deactivated ring, such as 4-chlorobenzoyl derivatives, typically require harsh conditions and a strong electrophile. The introduction of additional substituents onto the aromatic ring can be achieved through various standard electrophilic aromatic substitution reactions. For instance, nitration can be accomplished using a mixture of concentrated nitric and sulfuric acids, leading to the introduction of a nitro group. Halogenation, such as bromination or further chlorination, can be carried out in the presence of a Lewis acid catalyst like iron(III) bromide or aluminum chloride. byjus.com

The position of the new substituent is directed by the existing groups. For example, in the case of nitration of a 4-chlorobenzoyl derivative, the incoming nitro group would be expected to add at the position meta to the deactivating carbonyl group and ortho to the chloro group. The interplay of these directing effects allows for the synthesis of a variety of polysubstituted aromatic derivatives of the parent carbamate.

Table 1: Electrophilic Aromatic Substitution Reactions on 4-Chlorobenzoyl Derivatives

| Reaction | Reagents | Typical Position of Substitution | Resulting Substituent |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | meta to C=O, ortho to Cl | -NO₂ |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | meta to C=O, ortho to Cl | -Br or -Cl |

| Sulfonation | Fuming H₂SO₄ | meta to C=O, ortho to Cl | -SO₃H |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | meta to C=O, ortho to Cl | -COR |

Modifications of the Cycloalkyl Group (e.g., Cyclohexyl)

The cyclohexyl moiety of this compound offers another site for structural modification, which can significantly influence the compound's physical and biological properties. The synthesis of derivatives with substituted cyclohexyl rings can be achieved by starting with appropriately functionalized cyclohexanol or cyclohexylamine (B46788) precursors.

A variety of substituted cyclohexanols and cyclohexylamines can be synthesized through established organic chemistry methods. For example, the reduction of substituted cyclohexanones can provide access to a range of substituted cyclohexanols. sciencemadness.org Similarly, reductive amination of cyclohexanones can yield substituted cyclohexylamines. sciencemadness.orgnih.govprepchem.com These functionalized starting materials can then be incorporated into the carbamate structure.

Furthermore, direct functionalization of the cyclohexyl ring in the intact carbamate molecule, while challenging, can be explored through radical-based reactions or by leveraging the activation provided by adjacent functional groups. For instance, photocatalyzed methods have been developed for the α-alkylation of carbamates, which could potentially be applied to the cyclohexyl ring. nih.gov The introduction of substituents such as alkyl, hydroxyl, or amino groups on the cyclohexyl ring can lead to a diverse set of analogs with altered lipophilicity, conformational preferences, and biological activity.

Table 2: Synthesis of Substituted Cyclohexyl Precursors

| Precursor Type | Starting Material | Reaction | Product |

| Substituted Cyclohexanol | Substituted Cyclohexanone | Reduction (e.g., NaBH₄) | Substituted Cyclohexanol |

| Substituted Cyclohexylamine | Substituted Cyclohexanone | Reductive Amination (e.g., NH₃, H₂, catalyst) | Substituted Cyclohexylamine |

| Substituted Cyclohexylamine | Substituted Cyclohexanone | Reductive Amination (e.g., NaBH(OAc)₃, amine) | Substituted Cyclohexylamine |

Diversification of the Carbamate Linkage

The carbamate linkage itself is a versatile functional group that can be transformed into a variety of other functionalities, providing a powerful tool for structural diversification.

One of the most common transformations of carbamates is their conversion to ureas. This can be achieved by reacting the carbamate with an amine, often in the presence of a catalyst or activating agent. For instance, aluminum amide complexes have been shown to facilitate the direct conversion of carbamates to bi-, tri-, and tetra-substituted ureas. rsc.org This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the carbamate, with subsequent elimination of the alcohol portion.

Another important transformation is the conversion of carbamates to thiocarbamates. This can be accomplished by reacting the carbamate with a thionating agent, such as Lawesson's reagent, which replaces the carbonyl oxygen with a sulfur atom. Alternatively, N-acyl thiocarbamates can be synthesized from the corresponding N-acyl isothiocyanates, which can be prepared from the acyl chloride. The reaction of an N-acyl isothiocyanate with an alcohol would yield the corresponding N-acyl thiocarbamate. shutterstock.comyoutube.com

Furthermore, the carbamate can be hydrolyzed back to the corresponding amine and alcohol under acidic or basic conditions, allowing for the removal of the carbamate group or for further derivatization of the constituent amine or alcohol. The reactivity of the N-acylcarbamate also allows for reactions with other nucleophiles, leading to a wide array of derivatives. nih.gov

Table 3: Diversification of the Carbamate Linkage

| Transformation | Reagents | Resulting Functional Group |

| Conversion to Urea | Amine (R₂NH), Catalyst (e.g., Al(NR₂)₃) | Urea |

| Conversion to Thiocarbamate | Lawesson's Reagent | Thiocarbamate |

| Hydrolysis (Acidic) | H₃O⁺, heat | Amine + Alcohol + CO₂ |

| Hydrolysis (Basic) | NaOH, heat | Amine + Alcohol + CO₃²⁻ |

Lack of Publicly Available Research Data for this compound Prevents In-Depth Analysis

A thorough review of scientific literature and research databases has revealed a significant absence of specific data concerning the chemical compound this compound. Consequently, the creation of a detailed article focusing on its Structure-Activity Relationship (SAR) and enzyme inhibition profiles, as requested, cannot be fulfilled at this time.

The inquiry sought to build a comprehensive article structured around specific methodologies for SAR elucidation and the investigation of carbamate-enzyme interactions, with a particular focus on cholinesterase enzymes. This included sections on ligand-based and receptor-dependent SAR approaches, as well as detailed inhibitory profiles against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

Without primary research data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. The methodologies for SAR studies and the analysis of enzyme inhibition are entirely dependent on the existence of experimental data for the specific compound . As this data for this compound is not found in the accessible scientific literature, a scientifically accurate and informative article adhering to the requested structure cannot be produced.

Structure Activity Relationship Sar Studies in Biological Systems

Investigation of Carbamate-Enzyme Interactions

Cholinesterase Enzyme Inhibition Studies

Selectivity Indices for Cholinesterases

There is no available data on the selectivity indices of cyclohexyl 4-chlorobenzoylcarbamate for different cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Research into the inhibitory effects of this compound on these enzymes has not been published.

Ribonucleotide Reductase (RNR) Modulation

Information regarding the modulatory effects of this compound on ribonucleotide reductase (RNR) is not present in the current scientific literature.

Serine Palmitoyltransferase (SPT) Activity Studies

No studies have been published that investigate the activity of this compound in relation to serine palmitoyltransferase (SPT).

Elastase Inhibition Potency

The inhibitory potency of this compound against elastase has not been reported in any available research.

Influence of the Cyclohexyl Moiety on Biological Activity

While the cyclohexyl group is a common feature in many biologically active molecules, contributing to properties such as lipophilicity and steric bulk, no studies have specifically analyzed its influence on the biological activity of this compound.

Role of the 4-Chlorobenzoyl Group in Biological Recognition

The 4-chlorobenzoyl group is known to participate in various binding interactions in other molecular contexts. However, its specific role in the biological recognition of this compound by target enzymes has not been elucidated.

Impact of the Carbamate (B1207046) Functionality on Target Binding

The carbamate functional group is a well-known pharmacophore that can act as a covalent or non-covalent inhibitor of various enzymes. acs.orgnih.gov Its ability to form hydrogen bonds and act as a transition state analogue is crucial in many drug-target interactions. acs.orgnih.gov Despite these general principles, the specific impact of the carbamate functionality in this compound on target binding remains uninvestigated.

Molecular Mechanisms of Action in in Vitro Biological Models

Elucidation of Enzyme Inhibition Kinetics

Carbamates are widely recognized as inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comwikipedia.org These enzymes are crucial for degrading the neurotransmitter acetylcholine (B1216132), and their inhibition leads to increased acetylcholine levels in synaptic clefts and neuromuscular junctions. wikipedia.org The inhibition is typically not instantaneous but develops over time as a covalent bond is formed with the enzyme. chemrxiv.org

The interaction of carbamates with cholinesterases is most accurately described as pseudo-irreversible inhibition. mdpi.commdpi.com Unlike irreversible inhibitors, which form a permanent, non-hydrolyzable bond, the carbamoyl-enzyme complex formed by carbamates can undergo slow hydrolysis. mdpi.comchemrxiv.org This process regenerates the active enzyme, but the rate of reactivation is significantly slower than the rate of inhibition, leading to a prolonged but not permanent inactivation of the enzyme. mdpi.com The duration of inhibition is dependent on the specific chemical structure of the carbamate (B1207046). mdpi.com

The general mechanism involves a two-step process: first, the reversible formation of a Michaelis-like complex between the enzyme (E) and the inhibitor (I), followed by the carbamoylation of a critical serine residue in the enzyme's active site, resulting in the inactive carbamylated enzyme (EI).

General Reaction Scheme for Pseudo-Irreversible Inhibition

Step 1 (Binding): E + I ⇌ E·I

Step 2 (Carbamoylation): E·I → EI + LG (where LG is the leaving group)

Step 3 (Spontaneous Reactivation): EI + H₂O → E + Product

This mechanism contrasts with that of truly irreversible inhibitors, where the final complex is effectively permanent and does not undergo spontaneous hydrolysis to a significant extent. chemrxiv.org

The key to the inhibitory action of carbamates is the formation of a covalent bond with the target enzyme. chemrxiv.org Cholinesterases possess a catalytic triad (B1167595) in their active site, which includes a highly reactive serine residue. nih.gov The inhibition process is initiated by a nucleophilic attack from the hydroxyl group of this catalytic serine onto the electrophilic carbonyl carbon of the carbamate inhibitor. chemrxiv.org This attack leads to the displacement of the alcohol or phenol (B47542) leaving group (in this case, likely 4-chlorophenol (B41353) derived from the benzoyl portion) and the formation of a stable, carbamylated enzyme intermediate. This covalent modification sterically and electronically hinders the approach and hydrolysis of the natural substrate, acetylcholine. nih.gov

Receptor Binding Characteristics

While the primary action of many carbamates is enzyme inhibition, the resulting increase in acetylcholine concentration leads to downstream effects on cholinergic receptors, which are broadly divided into nicotinic and muscarinic subtypes. nih.gov Furthermore, some carbamates can interact directly with these receptors.

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. nih.gov The elevated levels of acetylcholine resulting from cholinesterase inhibition by a compound like cyclohexyl 4-chlorobenzoylcarbamate would lead to increased activation of nAChRs. wikipedia.org Beyond this indirect effect, some cholinesterase inhibitors have been shown to act as allosteric modulators of nAChRs, meaning they can bind to a site on the receptor that is distinct from the acetylcholine binding site to enhance or inhibit receptor function. mdpi.com For example, the drug galantamine is known to allosterically potentiate nAChR activation. mdpi.com Specific studies on whether this compound itself binds directly to nAChRs are not available in the reviewed literature.

To illustrate the binding affinities of ligands to nAChRs, the following table presents data for known nAChR-activating alkaloids.

Table 1: In Vitro Binding Affinities of Select Alkaloids to α4β2 Nicotinic Acetylcholine Receptors (nAChRs) This table presents data for representative nAChR ligands to illustrate typical binding affinities and is not data for this compound.

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Nicotine | 0.04 ± 0.002 | nih.gov |

| Anatabine | 0.7 ± 0.1 | nih.gov |

| Methylanatabine | 0.9 ± 0.2 | nih.gov |

| Cotinine | 9.9 ± 3.6 | nih.gov |

The primary indirect receptor engagement for a cholinesterase inhibitor would be with the muscarinic acetylcholine receptor system, which is also activated by the increased synaptic concentration of acetylcholine. Direct interactions of this compound with other receptor systems have not been documented in the available scientific literature.

Mechanistic Insights into Anti-Mycobacterial Activity in Experimental Systems

A number of chemical compounds are known to exhibit anti-mycobacterial activity, targeting the causative agent of tuberculosis, Mycobacterium tuberculosis. nih.govpharmacologyeducation.org A common mechanism of action for anti-mycobacterial drugs is the inhibition of the synthesis of the unique and complex mycobacterial cell wall. mdpi.comuomustansiriyah.edu.iq Key components of this cell wall, such as mycolic acid, peptidoglycan, and arabinogalactan (B145846), are frequent targets for drug action. mdpi.comksumsc.com For instance, the widely used drug isoniazid (B1672263) acts by inhibiting the synthesis of mycolic acid, a crucial lipid component of the mycobacterial cell envelope. pharmacologyeducation.orguomustansiriyah.edu.iq There is currently no available research in the reviewed scientific literature to suggest that this compound possesses anti-mycobacterial properties or to describe a potential mechanism for such activity.

The following table shows the mechanisms of several established anti-mycobacterial drugs to provide context on how such agents function.

Table 2: Mechanism of Action for Selected Anti-Mycobacterial Drugs This table presents data for established drugs to illustrate common anti-mycobacterial mechanisms and is not data for this compound.

| Drug | Primary Mechanism of Action | Reference |

|---|---|---|

| Isoniazid | Inhibits mycolic acid synthesis | pharmacologyeducation.orguomustansiriyah.edu.iq |

| Rifampin | Inhibits DNA-dependent RNA polymerase | pharmacologyeducation.org |

| Ethambutol | Inhibits arabinosyl transferase, disrupting arabinogalactan synthesis | mdpi.comuomustansiriyah.edu.iq |

| Pyrazinamide | Disrupts membrane potential and energy metabolism | ksumsc.com |

| Cycloserine | Inhibits peptidoglycan synthesis | mdpi.com |

Probing Protein-Ligand Interactions through Biophysical Methods

The characterization of the interaction between a small molecule, such as this compound, and a target protein is crucial for elucidating its mechanism of action. Biophysical techniques provide quantitative data on binding affinity, stoichiometry, and the thermodynamic forces governing the interaction. nih.gov

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. colorado.edu This allows for the determination of the binding constant (K_a), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. springernature.com From these parameters, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. colorado.edu

In a hypothetical ITC experiment to study the binding of this compound to a target protein, a solution of the compound would be titrated into a sample cell containing the protein. The resulting heat changes upon each injection would be measured to generate a binding isotherm. The shape of this curve would reveal the affinity and stoichiometry of the interaction.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to monitor binding events. researchgate.net It measures the change in the refractive index at the surface of a sensor chip where a target protein is immobilized. nih.gov When this compound is introduced and binds to the protein, the local refractive index changes, resulting in a measurable SPR signal. This method provides kinetic data, including the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_D) can be calculated. nih.gov

The following interactive table illustrates the type of data that would be generated from ITC and SPR experiments for a hypothetical interaction between this compound and a protein target.

| Parameter | Description | Hypothetical Value | Technique |

| K_D (nM) | Dissociation Constant | 150 | SPR |

| k_a (1/Ms) | Association Rate Constant | 1.2 x 10^5 | SPR |

| k_d (1/s) | Dissociation Rate Constant | 1.8 x 10^-2 | SPR |

| n | Stoichiometry | 1.1 | ITC |

| ΔH (kcal/mol) | Enthalpy Change | -8.5 | ITC |

| ΔG (kcal/mol) | Gibbs Free Energy Change | -9.4 | ITC |

| -TΔS (kcal/mol) | Entropic Contribution | -0.9 | ITC |

This table contains hypothetical data for illustrative purposes, as specific experimental values for this compound are not publicly available.

The combination of thermodynamic data from ITC and kinetic data from SPR would offer a comprehensive understanding of the binding of this compound to a protein. For instance, a favorable enthalpic contribution (negative ΔH) would suggest that hydrogen bonds and van der Waals interactions are significant drivers of the binding. The kinetic parameters would reveal how quickly the compound binds to and dissociates from its target, which is a critical aspect of its pharmacological profile.

Other biophysical methods that could be employed to further understand the interaction include nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. nih.govresearchgate.net NMR could provide insights into the specific amino acid residues of the protein that are involved in binding, while X-ray crystallography could offer a high-resolution three-dimensional structure of the protein-ligand complex. nih.gov

Computational and Theoretical Investigations

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Binding Affinity Predictions

Without specific molecular docking studies on cyclohexyl 4-chlorobenzoylcarbamate, no data on its binding affinity to any biological target can be presented. To generate such data, researchers would need to perform docking simulations of this compound against a specific protein target. The results would typically be presented in a table format, detailing the predicted binding energy (in kcal/mol) and dissociation constant (Ki).

Identification of Key Interaction Sites

Similarly, the key amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that would stabilize the binding of this compound within a protein's active site remain unidentified. This information is a direct output of molecular docking simulations.

Quantum Mechanical (QM) Calculations for Reactivity and Mechanism

Quantum mechanical calculations are employed to investigate the electronic structure and reactivity of molecules at the atomic level.

Electronic Structure Analysis for Compound-Target Interactions

An electronic structure analysis of this compound would provide insights into its molecular orbitals (HOMO and LUMO), electrostatic potential surface, and partial atomic charges. This information is crucial for understanding how the compound might interact with a biological target. However, no such specific QM studies for this compound have been published.

Transition State Modeling for Covalent Carbamyolation

For carbamates that act as covalent inhibitors, QM calculations can be used to model the transition state of the carbamoylation reaction. This would involve identifying the energy barrier for the reaction and the geometry of the transition state. This information is critical for understanding the mechanism of covalent modification of a target protein by the compound. As no such mechanism has been proposed or studied for this compound, no data is available.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. nih.gov These simulations can offer a more dynamic and realistic view of the binding process compared to the static picture provided by molecular docking. nih.govyoutube.com

For a compound like this compound, MD simulations could be used to:

Assess the stability of its binding to a target protein.

Analyze the flexibility of the compound and the protein upon binding.

Calculate the free energy of binding with higher accuracy using methods like MM-PBSA or MM-GBSA. mdpi.com

Currently, there are no published MD simulation studies involving this compound. Such a study would require significant computational resources and would be a valuable contribution to the scientific community for the development of new therapeutic agents. mdpi.commdpi.com

Conformational Dynamics of Compound-Target Complexes

There is no published research detailing the conformational dynamics of this compound when bound to a biological target. Such studies, typically involving molecular dynamics simulations, would provide insights into the changes in the compound's three-dimensional shape and its orientation within a binding site over time. This information is crucial for understanding the nature of the interaction and the stability of the complex.

Stability and Flexibility of Predicted Binding Poses

Information regarding the stability and flexibility of the binding poses of this compound is not available. This type of analysis is fundamental to validating computational docking results and ensuring that a predicted binding mode is energetically favorable and likely to be maintained. Techniques like binding pose metadynamics are often employed for this purpose, but no such studies have been reported for this compound.

Pharmacophore Modeling and Virtual Screening

No literature was found that describes the use of this compound in the development of pharmacophore models or its inclusion in virtual screening campaigns.

Derivation of Active Pharmacophore Features

There are no studies from which active pharmacophore features for this compound could be derived. This process involves identifying the essential structural features of a molecule, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are critical for its biological activity. Without activity data and a known target, the generation of a relevant pharmacophore model is not possible.

Identification of Novel Structural Scaffolds for Research

As no pharmacophore models have been developed based on this compound, it has not been used as a basis for virtual screening to identify novel structural scaffolds. Virtual screening is a computational technique that uses a pharmacophore model or the structure of a target to search large compound libraries for new molecules that are likely to be active. This process can lead to the discovery of new chemical series for drug discovery and development.

Advanced Research Methodologies and Future Perspectives

Application of Chemoproteomics for Target Deconvolution

Chemoproteomics has emerged as a powerful methodology for the unbiased identification of molecular targets of bioactive small molecules. nih.gov This approach could be instrumental in deconvoluting the cellular interactome of cyclohexyl 4-chlorobenzoylcarbamate. Methodologies such as photoaffinity labeling (PAL) combined with quantitative chemoproteomics allow for the comprehensive determination of protein interaction profiles. nih.gov In a hypothetical application, a derivative of this compound could be synthesized with a photo-reactive group and a clickable tag. Upon incubation with cells or cell lysates and subsequent UV irradiation, this probe would covalently bind to its interacting proteins. The clickable tag would then be used to enrich these protein-probe complexes for identification by mass spectrometry.

Stability-based chemoproteomic approaches offer a modification-free alternative for target deconvolution. nih.gov These methods leverage the principle that the binding of a small molecule can alter the thermal stability or solubility of its protein target. For instance, the Cellular Thermal Shift Assay (CETSA) or Proteome Integral Solubility Alteration (PISA) assay could be employed. nih.gov In such an experiment, cells or protein lysates would be treated with this compound, followed by heat or chemical denaturation. The resulting changes in protein stability or solubility across the proteome would be quantified by mass spectrometry to identify the specific protein targets of the compound.

Table 1: Chemoproteomic Approaches for Target Deconvolution

| Methodology | Principle | Potential Application to this compound |

| Photoaffinity Labeling (PAL) | A photo-reactive derivative of the compound is used to covalently label interacting proteins upon UV exposure for subsequent enrichment and identification. nih.gov | Synthesis of a photo-activatable this compound probe to identify direct binding partners in a cellular context. |

| Stability-Based Approaches (e.g., CETSA, PISA) | Ligand binding alters the thermal or chemical stability of the target protein, which can be detected and quantified across the proteome. nih.gov | Identification of target proteins by observing shifts in their stability in the presence of this compound. |

High-Throughput Screening (HTS) in Early-Stage Research Pipelines

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify "hits" with desired biological activity. bmglabtech.comassay.works While specific HTS campaigns involving this compound are not publicly detailed, its structural features suggest its potential inclusion in diverse screening libraries. HTS assays are designed to be robust, miniaturized, and automated, allowing for the testing of thousands of compounds in a short period. bmglabtech.com

In an early-stage research pipeline, this compound could be screened against a wide array of biological targets, including enzymes, receptors, and ion channels. bmglabtech.com For example, a fluorescence-based assay could be developed to screen for inhibitors of a particular enzyme, where a decrease in fluorescence signal in the presence of the compound would indicate inhibitory activity. nih.gov The results of such a screen would provide a starting point for further optimization and structure-activity relationship (SAR) studies. assay.works

Table 2: Illustrative HTS Assay for this compound

| Assay Type | Target Class | Principle | Potential Outcome |

| Fluorescence Polarization | Kinases, Receptors | Measures the change in polarization of a fluorescently labeled ligand upon binding to its target. | Identification of this compound as a potential binder to a specific protein target. |

| Cell-Based Phenotypic Screen | Various | Measures a change in a cellular phenotype, such as cell viability or the expression of a reporter gene. nih.gov | Discovery of a novel cellular effect of this compound, prompting further target identification studies. |

Development of Chemical Probes for In Vitro Biological Systems

A chemical probe is a selective small-molecule modulator used to study the function of a protein target in biological systems. nih.gov The development of a highly selective and potent chemical probe based on the this compound scaffold would be a significant step in understanding its biological relevance. An ideal chemical probe should demonstrate high affinity for its intended target and minimal off-target effects. chemicalprobes.org

The process of developing a chemical probe from a hit compound like this compound would involve extensive medicinal chemistry efforts to improve its potency and selectivity. This would include the synthesis and testing of a series of analogs to establish a clear structure-activity relationship. nih.gov Once a suitable probe is identified, it can be used in a variety of in vitro experiments to elucidate the biological consequences of modulating its target. For example, it could be used to study the role of its target protein in a specific signaling pathway or cellular process. nih.gov The Chemical Probes Portal is a valuable resource that provides expert reviews and guidance on the selection and use of chemical probes. chemicalprobes.org

Interdisciplinary Research Synergies in Chemical Biology

The investigation of a compound like this compound exemplifies the interdisciplinary nature of modern chemical biology. ircbc.ac.cn Progress in understanding its potential therapeutic applications would rely on the convergence of expertise from synthetic organic chemistry, biochemistry, cell biology, and computational biology.

Synthetic chemists would be responsible for the synthesis of this compound and its derivatives, including potential chemical probes and photoaffinity labels. scirp.org Biochemists and cell biologists would then utilize these compounds to perform HTS assays, target deconvolution experiments, and studies in cellular systems to understand their mechanism of action. ircbc.ac.cncabidigitallibrary.org Computational biologists could employ molecular modeling and docking studies to predict potential binding modes and guide the design of more potent and selective analogs. This synergistic approach is crucial for translating a preliminary hit compound into a validated chemical probe or a lead candidate for drug development.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing cyclohexyl 4-chlorobenzoylcarbamate, and how can purity be optimized?

- Methodology : Use a multi-step synthesis involving (i) condensation of 4-chlorobenzoyl chloride with cyclohexylamine to form the carbamate backbone, followed by (ii) purification via recrystallization or column chromatography. Monitor reaction progress using TLC or HPLC (e.g., C18 reverse-phase columns) . Optimize solvent systems (e.g., ethyl acetate/hexane) to enhance yield and purity.

Q. How can the molecular structure and conformation of this compound be characterized experimentally?

- Methodology : Employ X-ray crystallography to resolve bond lengths, dihedral angles, and crystal packing. For example, analogous compounds like 4-chlorophenyl benzoates show dihedral angles between aromatic rings ranging from 47.98° to 63.89°, influenced by substituents . Complement with spectroscopic techniques:

- NMR : Analyze and shifts to confirm cyclohexyl and benzoyl group orientation.

- FT-IR : Identify carbamate C=O stretching (~1700 cm) and N-H bending (~1550 cm) .

Q. What analytical methods are suitable for quantifying logP (lipophilicity) in this compound?

- Methodology : Use reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water. Calculate logP based on retention times calibrated against standards (e.g., evidence shows logP values for cyclohexyl derivatives can exceed 3.0, critical for mitochondrial uptake studies) .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence molecular charge distribution and mitochondrial targeting efficiency?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare charge localization. In cyclohexyl derivatives, charge is localized on the phosphorus atom (if phosphorylated) versus delocalized in aromatic analogs, enhancing lipophilicity and mitochondrial membrane potential (MMP)-driven uptake . Validate with confocal microscopy and flow cytometry using fluorescently tagged analogs.

Q. What conformational dynamics of the cyclohexyl ring impact stability or reactivity in solution?

- Methodology : Study chair-to-chair inversion barriers via MP2/cc-pVDZ-level quantum calculations. For example, cyclohexyl conformers in similar compounds exhibit energy differences of ~5.69 kcal/mol, favoring one chair conformation as the global minimum . Experimentally, use variable-temperature NMR to observe coalescence temperatures and calculate activation energies.

Q. How can structural modifications resolve contradictions in bioactivity data related to carbamate derivatives?

- Methodology : Design analogs with varying substituents (e.g., halogen position, alkyl chain length) and compare bioactivity via dose-response assays. For instance, replacing phenyl with cyclohexyl groups increases logP by ~0.4 units, potentially altering membrane permeability . Cross-reference with molecular docking to identify binding site compatibility.

Q. What advanced techniques optimize detection limits for trace analysis of degradation products?

- Methodology : Use LC-MS/MS with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. For cyclohexyl hydroperoxide analogs, sensitivity can be enhanced by derivatization with fluorescent tags (e.g., dansyl chloride) . Validate method robustness via spike-recovery experiments in complex matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.